4'' deoxy EM-A enolether
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Overview
Description
4’’ Deoxy EM-A enolether, also known as KOS1326, is a synthetic organic compound. It belongs to the class of motilides, which are derivatives of erythromycin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’’ deoxy EM-A enolether involves the modification of erythromycin derivatives. One approach includes the design and synthesis of 4’'-deoxy derivatives of 8,9-anhydroerythromycin 6,9-hemiacetal . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired structural modifications.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scalability and efficiency. The process would involve optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’’ Deoxy EM-A enolether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4’’ Deoxy EM-A enolether has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of enolethers.
Biology: It is investigated for its effects on cellular processes and receptor interactions.
Industry: It may be used in the synthesis of other pharmacologically active compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4’’ deoxy EM-A enolether involves its interaction with motilin receptors. It acts as an agonist, binding to these receptors and inducing a conformational change that triggers downstream signaling pathways. This interaction leads to increased gastrointestinal motility, making it a potential candidate for treating conditions like gastroparesis .
Comparison with Similar Compounds
- EM-A enolether (ME4)
- N-ethyl, N-methyl EM-A (ME36)
- EM-B enolether (ME67)
- N-ethyl, N-methyl EM-A enolether (EM523)
- ABT-229
Comparison: 4’’ Deoxy EM-A enolether (KOS1326) is unique due to the removal of the 4’'-OH group from the cladinose sugar, which significantly affects its desensitizing properties and interaction with motilin receptors . This structural modification distinguishes it from other motilides and contributes to its specific pharmacological profile.
Properties
Molecular Formula |
C37H65NO11 |
---|---|
Molecular Weight |
699.9 g/mol |
IUPAC Name |
(2R,3R,4S,5R,8R,9S,10S,11R,12R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(2S,4S,6S)-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one |
InChI |
InChI=1S/C37H65NO11/c1-14-26-37(10,42)31(40)22(5)29-19(2)16-36(9,49-29)32(48-34-28(39)25(38(11)12)15-20(3)45-34)23(6)30(24(7)33(41)46-26)47-27-18-35(8,43-13)17-21(4)44-27/h20-28,30-32,34,39-40,42H,14-18H2,1-13H3/t20-,21+,22+,23+,24-,25+,26-,27+,28-,30+,31-,32-,34+,35+,36-,37-/m1/s1 |
InChI Key |
UJUXMUPAZCCNTJ-ANUGEFLXSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@](C[C@@H](O3)C)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(CC(O3)C)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)(C)O |
Origin of Product |
United States |
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